molecular formula C19H26N6 B1463351 N,N-Dimethyl-4-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine CAS No. 1015856-19-5

N,N-Dimethyl-4-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine

Cat. No. B1463351
M. Wt: 338.4 g/mol
InChI Key: IKANKFHSUQHZDG-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-4-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine” is a chemical compound with the CAS Number: 1015856-19-5. It has a molecular weight of 338.46 . This compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C19H26N6/c1-23(2)19-21-17-8-9-20-14-16(17)18(22-19)25-12-10-24(11-13-25)15-6-4-3-5-7-15/h3-7,20H,8-14H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 338.46 . It is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds The compound N,N-Dimethyl-4-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine and its derivatives are synthesized through various methods, mainly involving cyclocondensation, acylation, and other specific chemical reactions. These synthetic methods aim to explore the biological activities of the compounds and understand their structure-activity relationship. For instance, pyrimidine linked pyrazole heterocyclics were prepared by cyclocondensation under microwave irradiation and showed potential insecticidal and antibacterial activities (Deohate & Palaspagar, 2020).

Antifungal Applications Derivatives of the compound have shown significant antifungal effects against various fungi types. For instance, some derivatives have demonstrated inhibitory effects against Aspergillus species, indicating their potential as antifungal agents (Jafar et al., 2017).

Antibacterial and Antimicrobial Properties Several derivatives of the compound have been synthesized and tested for their antibacterial and antimicrobial properties. These compounds exhibited significant activity against a variety of bacterial strains and could be potential candidates for developing new antibacterial agents (Harutyunyan et al., 2015). Additionally, tricyclic compounds derived from the compound have been evaluated for their antibacterial and antifungal activities, with most synthesized compounds showing significant activities (Mittal et al., 2011).

Anticancer Properties Some derivatives have been studied for their potential as anticancer agents. For example, pyrazolopyrimidines derivatives were evaluated for their anticancer activity, indicating their potential in cancer treatment (Rahmouni et al., 2016). Another study focused on pyrazolo[3,4-d]pyrimidin-4-one derivatives, revealing that almost all tested compounds showed antitumor activity, especially against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N,N-dimethyl-4-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6/c1-23(2)19-21-17-8-9-20-14-16(17)18(22-19)25-12-10-24(11-13-25)15-6-4-3-5-7-15/h3-7,20H,8-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKANKFHSUQHZDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(CNCC2)C(=N1)N3CCN(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-4-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethyl-4-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine
Reactant of Route 2
N,N-Dimethyl-4-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
N,N-Dimethyl-4-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine
Reactant of Route 4
N,N-Dimethyl-4-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
N,N-Dimethyl-4-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine
Reactant of Route 6
N,N-Dimethyl-4-(4-phenylpiperazin-1-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-2-amine

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